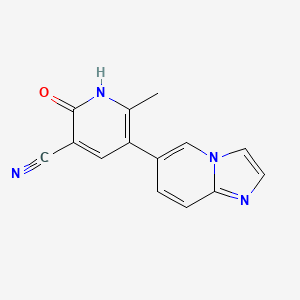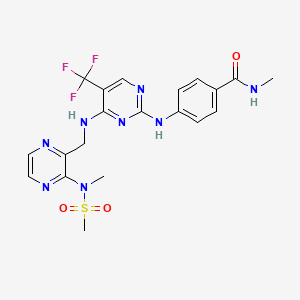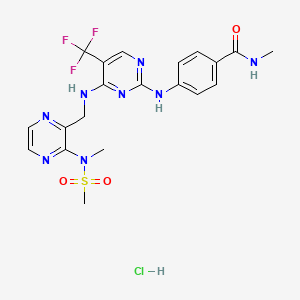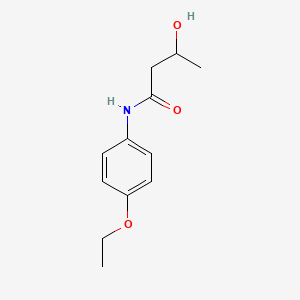
キフラポンナトリウム
概要
説明
科学的研究の応用
Quiflapon sodium has a wide range of scientific research applications, including:
作用機序
Quiflapon sodium exerts its effects by selectively inhibiting the 5-lipoxygenase-activating protein (FLAP), which is essential for the biosynthesis of leukotrienes. Leukotrienes are lipid mediators involved in inflammation and immune responses. By inhibiting FLAP, quiflapon sodium reduces the production of leukotrienes, thereby modulating inflammatory processes .
The molecular targets of quiflapon sodium include FLAP and downstream signaling pathways involved in inflammation and apoptosis. The compound has been shown to induce apoptosis through the activation of stress kinases, such as c-Jun N-terminal kinase (JNK), and the modulation of gene expression .
Safety and Hazards
生化学分析
Biochemical Properties
Quiflapon sodium interacts with the 5-Lipoxygenase-activating protein (FLAP), inhibiting its function . FLAP plays a crucial role in the synthesis of leukotrienes, which are lipid mediators involved in inflammatory responses . By inhibiting FLAP, Quiflapon sodium disrupts the production of leukotrienes, potentially affecting various biochemical reactions within the body .
Cellular Effects
Quiflapon sodium has been shown to induce apoptosis in certain cell types . For instance, it has been reported to kill pancreatic cancer cells via induction of apoptosis . This process involves the externalization of phosphatidylserine, cleavage of PARP (poly-ADP ribose polymerase), and degradation of chromatin DNA to nucleosomes .
Molecular Mechanism
The molecular mechanism of Quiflapon sodium involves its interaction with FLAP, leading to the inhibition of leukotriene biosynthesis . This disruption can lead to the induction of apoptosis in certain cells . Furthermore, Quiflapon sodium has been reported to downregulate protein kinase C-epsilon (PKCε), which plays a significant role in cell survival and proliferation .
Temporal Effects in Laboratory Settings
It has been reported that Quiflapon sodium induces apoptosis within hours of treatment .
Dosage Effects in Animal Models
It has been reported that hyperoxia groups of mice treated with Quiflapon sodium show alveolarization that resembles that of room air controls .
Metabolic Pathways
Quiflapon sodium is involved in the leukotriene biosynthesis pathway by inhibiting FLAP . Leukotrienes are metabolites of arachidonic acid and play key roles in mediating inflammatory responses .
Transport and Distribution
Given its role as a FLAP inhibitor, it is likely to be distributed to sites where leukotriene biosynthesis occurs .
Subcellular Localization
Given its role as a FLAP inhibitor, it is likely to be localized in the vicinity of the cellular membrane where FLAP and the associated leukotriene biosynthesis machinery are located .
準備方法
The synthesis of quiflapon sodium involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial production methods for quiflapon sodium are designed to optimize yield and purity while minimizing costs and environmental impact. These methods may involve large-scale reactions in batch or continuous flow reactors, followed by purification steps such as crystallization, filtration, and chromatography .
化学反応の分析
Quiflapon sodium undergoes various chemical reactions, including:
Oxidation: Quiflapon sodium can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on quiflapon sodium.
Substitution: Quiflapon sodium can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
Quiflapon sodium is unique in its high selectivity and specificity for FLAP inhibition. Similar compounds include:
Zileuton: Another leukotriene biosynthesis inhibitor, but it targets 5-lipoxygenase directly rather than FLAP.
Atuliflapon: A novel FLAP inhibitor with similar biological activity but different chemical structure.
MK-886: An earlier FLAP inhibitor with less specificity compared to quiflapon sodium.
Quiflapon sodium stands out due to its potent and selective inhibition of FLAP, making it a valuable tool for studying leukotriene biosynthesis and its role in inflammation and disease .
特性
IUPAC Name |
sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35ClN2O3S.Na/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39;/h6-18H,19-21H2,1-5H3,(H,38,39);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPURUCMVRRNPHJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34ClN2NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163579 | |
| Record name | Quiflapon Sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147030-01-1 | |
| Record name | Quiflapon Sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147030011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quiflapon Sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUIFLAPON SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/321US0I5R6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



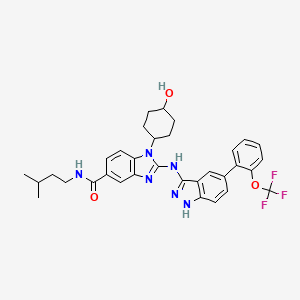
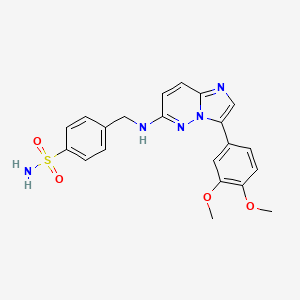
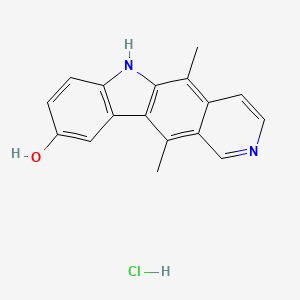
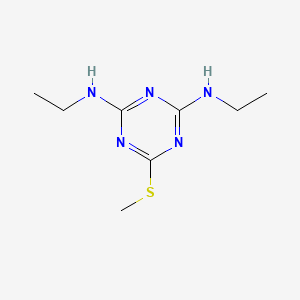
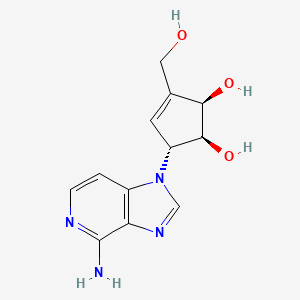
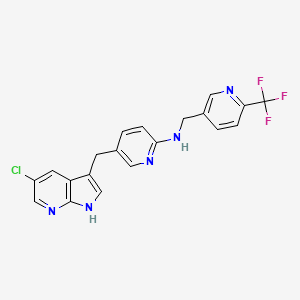
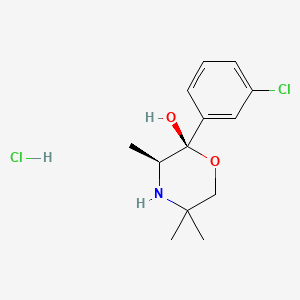
![4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B1662814.png)
